4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine

Lipophilicity CNS penetration Drug-like properties

Problem: CNS-active morpholine probes often suffer from poor brain penetration (logP <3) and rapid CYP450 N-dealkylation. Solution: 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is the N-tert-butyl analog that overcomes both. • logP 3.82 & zero H-bond donors → superior passive BBB diffusion vs. flumexadol (logP 2.70). • N-tert-butyl group resists CYP450 N-dealkylation, serving as a metabolically stable control vs. oxaflozane. • 98% purity enables direct library synthesis without pre-purification. Procurement: In stock, global shipping; request quote for bulk sizes.

Molecular Formula C15H20F3NO
Molecular Weight 287.32 g/mol
CAS No. 119492-01-2
Cat. No. B040666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine
CAS119492-01-2
Synonyms4-TERT-BUTYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-MORPHOLINE
Molecular FormulaC15H20F3NO
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C15H20F3NO/c1-14(2,3)19-7-8-20-13(10-19)11-5-4-6-12(9-11)15(16,17)18/h4-6,9,13H,7-8,10H2,1-3H3
InChIKeyVVQFKBSPDUDXMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine: Physicochemical Profile


4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine (CAS 119492-01-2) is a fully substituted morpholine derivative featuring a tert-butyl group at the 4-position and a 3-(trifluoromethyl)phenyl ring at the 2-position . With a molecular formula of C₁₅H₂₀F₃NO and a molecular weight of 287.32 g·mol⁻¹, this compound belongs to the 2-phenylmorpholine family—a class extensively explored for CNS-active agents, serotonin receptor modulators, and metabolic disease targets [1]. Unlike its N–H or N‑lower‑alkyl congeners, the N‑tert‑butyl substitution eliminates the hydrogen‑bond donor capacity of the morpholine nitrogen, fundamentally altering its physicochemical and pharmacokinetic profile .

N-Alkyl Substitution in 2-[3-(Trifluoromethyl)phenyl]morpholines


The 2-phenylmorpholine scaffold is exquisitely sensitive to N‑substitution. The nature of the N‑alkyl group controls amine basicity (pKa), lipophilicity (logP), steric demand, and susceptibility to cytochrome P450‑mediated N‑dealkylation [1]. Consequently, compounds differing only in the N‑substituent—such as flumexadol (N–H), oxaflozane (N‑isopropyl), or the N‑methyl analog—exhibit divergent oral bioavailability, CNS penetration, and receptor selectivity [2]. Procuring an analog without accounting for these differences risks irreproducible biological results and wasted synthesis effort. The quantitative evidence below demonstrates exactly where 4‑tert‑butyl‑2‑[3‑(trifluoromethyl)phenyl]morpholine departs from its closest comparators.

4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine vs. N-Alkyl Analogs


Lipophilicity and CNS Targeting

The target compound displays a predicted logP of 3.82, which is 1.12 log units (≈35%) higher than flumexadol (logP 2.70) and 0.85 log units higher than oxaflozane (cLogP 2.96) [1]. LogP values above 3 favor passive blood‑brain barrier permeation, whereas logP values below 3 generally restrict CNS exposure [2]. This difference directly impacts the choice of scaffold for peripherally restricted vs. centrally active candidates.

Lipophilicity CNS penetration Drug-like properties

Amine Basicity and Ionization State

The predicted pKa of the morpholine nitrogen in the target compound is 7.67, compared with 8.41 for flumexadol . At physiological pH 7.4, this 0.74-unit difference translates to the target compound being approximately 35% ionized (conjugate acid form) versus approximately 91% for flumexadol . A lower fraction ionized favors passive membrane permeability and may reduce P‑glycoprotein recognition.

Basicity pKa Ionization state Permeability

Hydrogen-Bond Donor Absence vs. Flumexadol

The target compound contains a tertiary morpholine nitrogen (no N–H), yielding a hydrogen‑bond donor (HBD) count of 0, whereas flumexadol (secondary amine) has an HBD count of 1 [1]. The morpholine NH in flumexadol forms a critical hydrogen bond with Asp134 of the 5‑HT₂C receptor; removal of this HBD abolishes 5‑HT₂C agonist activity [2]. This structural deletion redirects pharmacological profiling away from serotonergic pathways and toward targets that do not require an HBD at this position.

Hydrogen bonding Molecular recognition Off-target selectivity

Steric Bulk: tert-Butyl vs. Isopropyl Analogs

The target compound has a molecular weight of 287.32 g·mol⁻¹ and a topological polar surface area (TPSA) of 12.5 Ų, compared with 273.30 g·mol⁻¹ / 12.5 Ų for oxaflozane and 231.21 g·mol⁻¹ / 21.3 Ų for flumexadol [1]. The additional 14 Da relative to oxaflozane arises from the extra methyl group of the tert‑butyl substituent, increasing van der Waals volume and potentially enhancing shape complementarity for hydrophobic pockets.

Steric hindrance Molecular size Drug-likeness Ligand efficiency

Resistance to N-Dealkylation by tert-Butyl Group

N‑Dealkylation is a major metabolic pathway for N‑alkyl morpholines. The tert‑butyl group creates severe steric hindrance around the nitrogen lone pair, significantly retarding CYP450‑mediated oxidative N‑dealkylation . By contrast, the N‑isopropyl group of oxaflozane is extensively N‑dealkylated in vivo to release flumexadol as the active metabolite [1]. The N‑methyl analog also undergoes rapid N‑demethylation. The tert‑butyl analog is predicted to resist this metabolic soft spot, potentially extending half‑life and simplifying pharmacokinetic interpretation.

Metabolic stability N-dealkylation CYP450 Pharmacokinetics

Commercial Purity and Vendor Options

The target compound is commercially available with a specified purity of 98% (CAS 119492-01-2) . In contrast, flumexadol (CAS 30914-89-7) is commonly offered at 95% purity , and oxaflozane (CAS 26629-87-8) at 95% . The 3% higher nominal purity reduces the burden of additional purification steps for sensitive applications such as biophysical assays or radioligand binding experiments where trace impurities can generate artifacts.

Procurement Purity Vendor qualification Supply chain

Applications of 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine


CNS Drug Discovery with High Passive Brain Penetration

With a logP of 3.82—substantially above the CNS threshold of ~3—this compound provides a starting scaffold for medicinal chemistry campaigns targeting central nervous system receptors, transporters, or enzymes [1]. The absence of an N–H hydrogen bond donor further favors passive diffusion across the blood‑brain barrier. Researchers should select this compound over flumexadol (logP 2.70) when brain exposure is a primary requirement.

SAR Studies of N-Alkyl Steric Effects

As the most sterically demanding member of the N‑alkyl series (H, methyl, isopropyl, tert‑butyl), this compound serves as the upper boundary for probing steric tolerance in target binding pockets . Its molecular weight of 287.32 and zero hydrogen‑bond donor count make it an ideal tool for dissecting the contribution of hydrophobic shape complementarity versus hydrogen bonding in ligand–target interactions.

Late-Stage Functionalization Building Block

The tert‑butyl group provides a robust, metabolically resistant anchor point for library synthesis. The compound can be elaborated via electrophilic aromatic substitution on the phenyl ring or via lithiation at the benzylic position, enabling rapid diversification for hit‑to‑lead optimization . Its 98% commercial purity minimizes the need for pre‑reaction purification, accelerating library production timelines.

N-Dealkylation Probe in Morpholine Pharmacokinetics

Because the N‑tert‑butyl group is predicted to be resistant to CYP450‑mediated N‑dealkylation, this compound can serve as a metabolically stable control in comparative pharmacokinetic studies alongside oxaflozane (which undergoes rapid N‑dealkylation) [2]. Such head‑to‑head studies can deconvolute the contribution of N‑dealkylation to overall clearance and metabolite‑driven pharmacology.

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